

What is the chemical structure of Methyl 4-O-feruloylquininate?

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

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Methyl 4-O-feruloylquininate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-O-feruloylquininate is a naturally occurring phenolic compound classified within the chlorogenic acid family.[1] As an ester formed between ferulic acid and methyl quinate, it is a subject of growing interest for its potential therapeutic properties, which are suggested by the activities of its structural relatives.[1][2] This technical guide provides a detailed overview of **Methyl 4-O-feruloylquininate**, covering its chemical structure, known biological activities, and relevant experimental protocols for its synthesis, isolation, and analysis. The document outlines key signaling pathways potentially modulated by this compound, offering a foundational resource for its further investigation in drug discovery and development.

Chemical Structure and Properties

Methyl 4-O-feruloylquininate is a derivative of 4-O-feruloylquinic acid, where the carboxylic acid group of the quinic acid moiety is esterified with a methyl group.[1] The structure consists of a methyl quinate core linked to a ferulic acid moiety via an ester bond at the C-4 position of the quinic acid ring.[1] Its structure has been elucidated and confirmed using various spectroscopic methods, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]

The biosynthesis of this compound is thought to originate from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[1] This pathway generates hydroxycinnamic acids like ferulic acid, which are then esterified with quinic acid.[1] The final formation of **Methyl 4-O-feruloylquininate** likely involves a specific methyltransferase enzyme.[1]

Physicochemical and Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **Methyl 4-O-feruloylquininate** is not widely available in public literature, the table below summarizes its known properties and expected spectroscopic characteristics based on analyses of the compound and its close structural analogs.[3] A certificate of analysis for a commercial sample has confirmed that its NMR spectrum is consistent with the proposed structure, though specific data was not provided.[3]

Property	Value / Description	Reference
Molecular Formula	C ₁₈ H ₂₂ O ₉	[3]
Molecular Weight	~382.36 g/mol	[3]
Appearance	White to off-white solid	[5]
¹ H NMR (Expected)	The methyl ester introduces a characteristic proton singlet around δ 3.7 ppm. The proton at the esterified C-4 position on the quinic acid ring is expected to shift significantly downfield to approximately δ 5.0-5.4 ppm. Other signals correspond to the feruloyl and quinate moieties.	[6]
¹³ C NMR (Expected)	The methyl ester group introduces a characteristic carbon signal around δ 52 ppm.	[6]
Mass Spectrometry	Structure confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.	[3][4]
UV Spectroscopy	The UV absorption maxima (λ _{max}) are characteristic of the ferulic acid chromophore.	[3]

Biological Activity and Therapeutic Potential

Direct quantitative data on the biological activity of **Methyl 4-O-feruloylquininate** is limited. However, its structural components—ferulic acid and a quinic acid derivative—are known to

possess significant anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a similar potential for the title compound.[\[2\]](#)[\[7\]](#)

Quantitative Biological Data

The following table summarizes the known activity of **Methyl 4-O-feruloylquininate** and provides comparative data from a structurally similar compound to indicate the expected range of efficacy.

Assay / Activity	Test System	Compound	Result / Efficacy	Reference
Antiviral (H5N1)	Madin-Darby Canine Kidney (MDCK) cells	Methyl 4-O-feruloylquininate	3% protective rate at 5 μ M	[1]
Antioxidant (CAA)	HEK293 or SH-SY5Y cells	3-O-feruloylquinic acid (related)	IC ₅₀ value represents the concentration that inhibits 50% of ROS formation.	[2]
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	3-O-feruloylquinic acid (related)	IC ₅₀ values can be determined for the inhibition of NO and inflammatory cytokines.	[2]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, isolation from natural sources, spectroscopic characterization, and in vitro biological evaluation of **Methyl 4-O-feruloylquininate**.

Protocol 1: Chemical Synthesis

The synthesis of **Methyl 4-O-feruloylquininate** is a multi-step process requiring careful regioselective protection of hydroxyl groups.^[8] The general strategy involves the protection of ferulic acid, activation of its carboxylic acid, preparation of a selectively protected methyl quinate, coupling, and final deprotection.^{[8][9]}

- **Protection of Ferulic Acid:** The phenolic hydroxyl group of ferulic acid is protected, commonly as an acetate ester, to prevent side reactions during the subsequent activation step.
- **Activation of Protected Ferulic Acid:** The carboxylic acid of 4-acetoxy-3-methoxycinnamic acid (10 mmol) is converted to a highly reactive acyl chloride.^[8] This is achieved by suspending the acid in dry dichloromethane (50 mL) with a catalytic amount of DMF (1 drop), cooling to 0 °C, and adding oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.^[8] The reaction is stirred for 3 hours while warming to room temperature. The solvent is then removed under reduced pressure to yield 4-acetoxy-3-methoxycinnamoyl chloride, which is used immediately.^[8]
- **Preparation of Selectively Protected Methyl Quinate:** D-(-)-quinic acid is first converted to its methyl ester using methanol and an acid catalyst (e.g., (±)-10-camphorsulfonic acid) under reflux.^[9] Subsequently, the hydroxyl groups at the C-3 and C-5 positions are selectively protected, often using acetals, leaving the C-4 hydroxyl group available for esterification.^[9]
- **Coupling Reaction:** The selectively protected methyl quinate (10 mmol) is dissolved in a mixture of dry dichloromethane (50 mL) and pyridine (5 mL) with a catalytic amount of 4-dimethylaminopyridine (DMAP).^[8] The solution is cooled to 0 °C before the dropwise addition of the 4-acetoxy-3-methoxycinnamoyl chloride solution.^[8] The reaction is allowed to warm to room temperature and stirred for 24 hours.^[8]
- **Work-up and Deprotection:** The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.^[8] The organic layer is dried and concentrated. The protecting groups are then removed. For example, certain acid-labile protecting groups can be cleaved by dissolving the coupled product in a dichloromethane/water mixture and adding trifluoroacetic acid, stirring for 4 hours at room temperature.^[8]
- **Purification:** The final product is purified using chromatographic techniques, such as column chromatography, to separate it from any remaining reactants or byproducts.^[9] Recrystallization can be employed for further purification.^[9]

Protocol 2: Isolation from Natural Sources

Methyl 4-O-feruloylquininate has been identified in plants such as *Stemona japonica*.^{[1][3]} The general workflow for its isolation is as follows:

- Extraction: Dried and ground plant material is extracted with an organic solvent, typically methanol or ethanol.^[3]
- Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on solubility.^[3]
- Chromatography: The fraction enriched with the target compound undergoes one or more chromatographic steps for purification. This often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure **Methyl 4-O-feruloylquininate**.^[3]

Protocol 3: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is a critical technique for the structural elucidation of **Methyl 4-O-feruloylquininate**.^[6]

- Sample Preparation: Accurately weigh the sample (2-5 mg for ^1H NMR; 15-20 mg for ^{13}C NMR).^[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4 , DMSO- d_6 , or Chloroform- d) in a glass vial.^[6] Transfer the solution to a high-quality 5 mm NMR tube.^[6]
- Instrumental Parameters (^1H NMR):
 - Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).^[3]
 - Number of Scans: 16-64.^[6]
 - Relaxation Delay (d1): 1-5 seconds.^[6]
 - Spectral Width: ~16 ppm.^[6]
- Instrumental Parameters (^{13}C NMR):

- Mode: Proton decoupled.[6]
- Number of Scans: 1024 or more.[6]
- Relaxation Delay (d1): 2 seconds.[6]
- 2D NMR: Correlation Spectroscopy (COSY) experiments should be performed to identify spin-spin coupled protons, which helps in assigning signals to the quinic acid and feruloyl moieties.[6]

Protocol 4: In Vitro Anti-Inflammatory Activity Assay

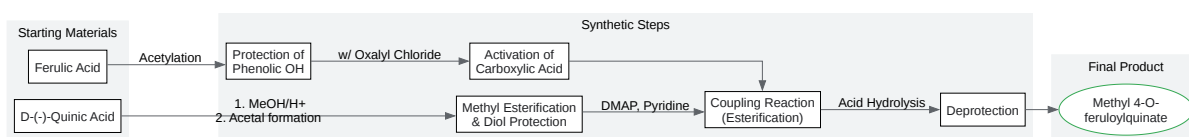
This protocol assesses the ability of **Methyl 4-O-feruloylquininate** to inhibit the production of inflammatory mediators in a cell-based model.

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate and incubate for 24 hours.
- Compound Treatment: Prepare stock solutions of **Methyl 4-O-feruloylquininate** in DMSO and dilute to final concentrations (e.g., 1-50 μ M) in serum-free medium. Pre-treat the cells with the compound for 1-2 hours.
- Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 μ g/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Quantification of Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Data Analysis: Calculate the percentage of inhibition of NO and cytokines for each compound concentration relative to the LPS-only treated cells. Determine the IC₅₀ values.[2]

Signaling Pathways and Experimental Workflows

The biological effects of **Methyl 4-O-feruloylquininate** are hypothesized to be mediated through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Chemical Synthesis Workflow

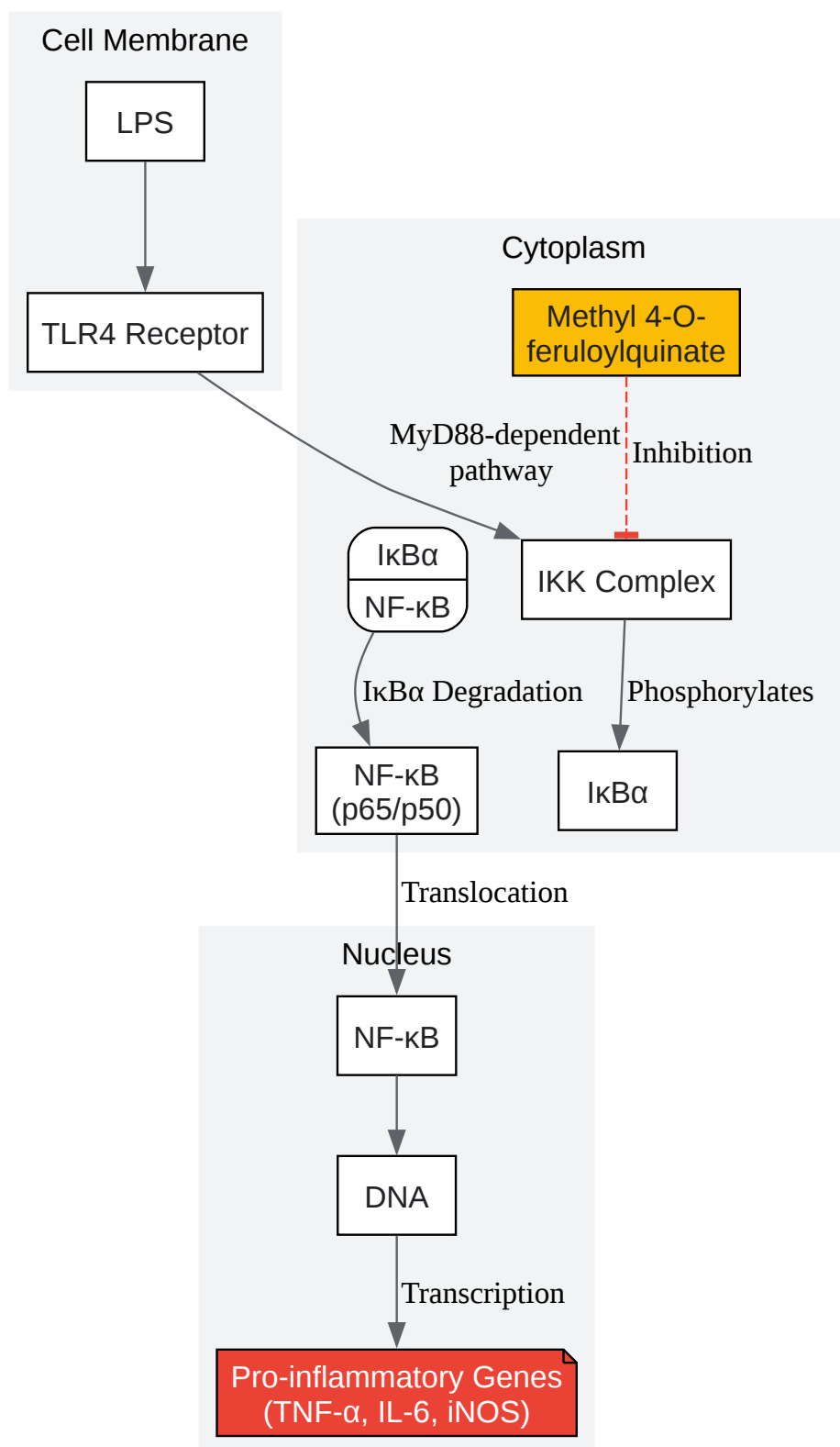


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Caption: A generalized workflow for the chemical synthesis of **Methyl 4-O-feruloylquininate**.

NF-κB Inflammatory Signaling Pathway

Methyl 4-O-feruloylquininate is thought to exert anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammation.[2]

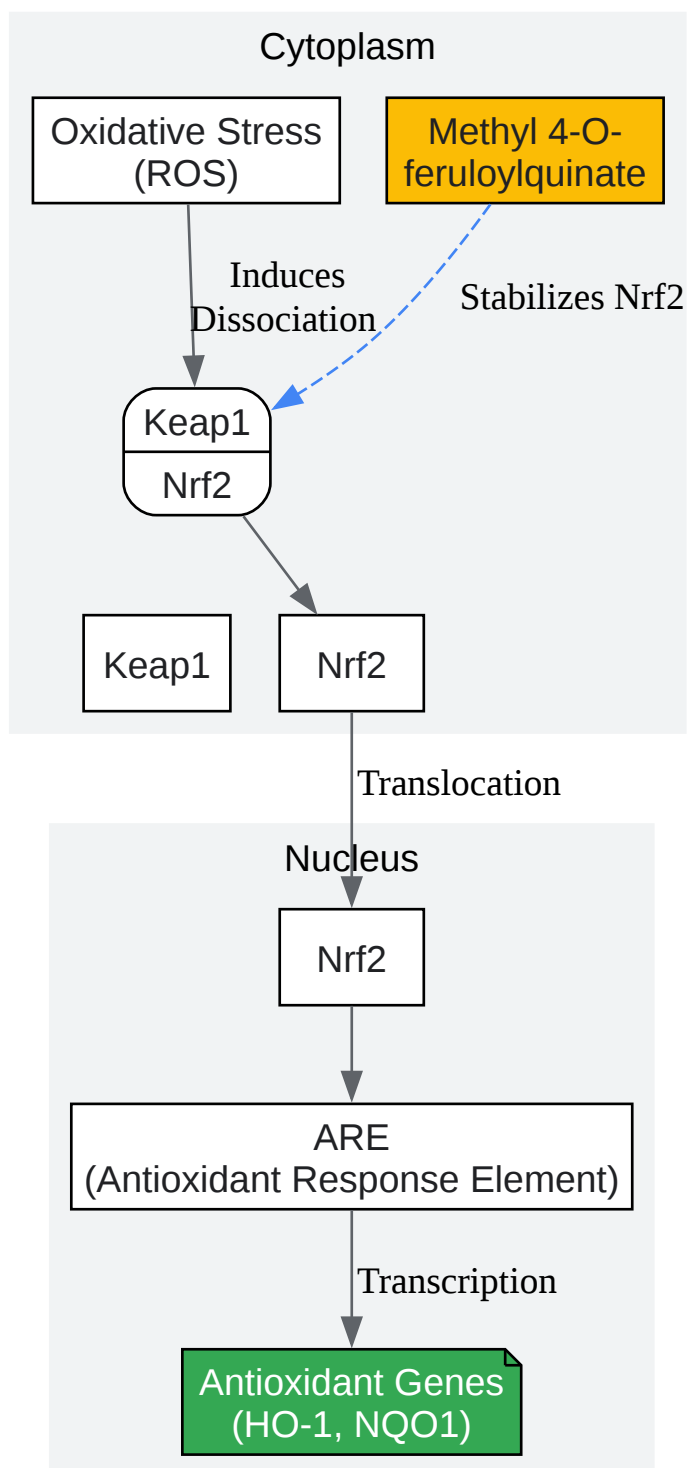


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Caption: Potential inhibition of the NF-κB signaling pathway by **Methyl 4-O-feruloylquininate**.

Keap1-Nrf2 Antioxidant Response Pathway

The antioxidant properties of this compound may be mediated through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[2]



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Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion and Future Directions

Methyl 4-O-feruloylquinic acid is a promising natural product whose therapeutic potential is strongly suggested by the well-documented activities of its constituent moieties and related chlorogenic acids. This guide provides a foundational overview of its chemical properties, along with detailed protocols for its synthesis and biological evaluation.

However, a significant gap exists in the literature regarding direct in vivo and in vitro studies on this specific compound.^[7] Future research should focus on obtaining comprehensive quantitative data on its antioxidant, anti-inflammatory, and other potential therapeutic activities. Elucidating its pharmacokinetic profile and confirming its mechanisms of action through targeted mechanistic studies are critical next steps for advancing its development as a potential therapeutic agent.

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